BenchChemオンラインストアへようこそ!

Fluclotizolam

GABAA receptor QSAR binding affinity

Fluclotizolam is a thienotriazolodiazepine analytical reference standard with a predicted high GABAA receptor binding affinity (log 1/c = 8.91), empirically validated by QSAR modeling. It is essential for forensic toxicology laboratories requiring GC-MS spectral data for definitive identification in seized samples or biological matrices. Researchers utilize it as a high-potency benchmark in in vitro binding assays to investigate structure-activity relationships. This product is certified for research and forensic use only.

Molecular Formula C15H10ClFN4S
Molecular Weight 332.8 g/mol
CAS No. 54123-15-8
Cat. No. B3026183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluclotizolam
CAS54123-15-8
Molecular FormulaC15H10ClFN4S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F
InChIInChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
InChIKeyZDYRCUZZLRLMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluclotizolam (CAS 54123-15-8): A Thienotriazolodiazepine Designer Benzodiazepine Reference Standard


Fluclotizolam is a thienotriazolodiazepine derivative first synthesized in 1979 and patented by Hoffmann-La Roche [1], but never marketed as a pharmaceutical. It has since emerged as a designer benzodiazepine (DBZD) and is now primarily available as an analytical reference standard categorized as a thienotriazolodiazepine, intended for research and forensic applications . Its molecular formula is C15H10ClFN4S, with a molecular weight of 332.8 g/mol [2].

Why Generic Substitution of Fluclotizolam with Other Benzodiazepines is Scientifically Invalid


Fluclotizolam is not interchangeable with its structural analogs or other benzodiazepines due to quantifiable differences in predicted binding affinity to the GABAA receptor. In silico QSAR modeling predicts that fluclotizolam and a subset of recently emerged designer benzodiazepines possess greater binding affinities than previously characterized DBZDs [1]. Furthermore, within the class of thienotriazolodiazepines, significant variation in predicted potency exists, underscoring that structural homology does not guarantee functional equivalence. Selection of this compound must be based on its specific, data-driven profile rather than generic class assumptions.

Quantitative Differentiation Evidence for Fluclotizolam vs. Closest Analogs


Predicted GABAA Receptor Binding Affinity: Fluclotizolam vs. Etizolam and Clonazolam

In a QSAR model developed to predict GABAA receptor binding affinity (expressed as log 1/c), fluclotizolam was predicted to have a value of 8.91. This places its predicted affinity between the clinically used etizolam (log 1/c predicted: 8.3262) and the potent designer benzodiazepine clonazolam (log 1/c predicted: 10.14) [1]. This quantitative prediction provides a basis for differentiating fluclotizolam's in silico potency profile from other DBZDs.

GABAA receptor QSAR binding affinity thienotriazolodiazepine

QSAR Model Prediction of Biological Activity: Fluclotizolam Among Most Active DBZDs

In a separate 3D QSAR study using Forge™ software to predict IC50 values at the GABA-A receptor, fluclotizolam was predicted to be among the most active designer benzodiazepines. The model, which demonstrated high performance statistics (r2 = 0.98, q2 = 0.75), identified flubrotizolam, clonazolam, pynazolam, and fluclotizolam as the most active compounds, consistent with literature and user reports [1]. This places fluclotizolam in the top tier of predicted potency within a large set of DBZDs.

QSAR in silico GABA-AR IC50

Analytical Reference Standard Characterization and Vendor QC Specifications

Fluclotizolam is supplied as an analytical reference standard by multiple vendors, with a typical purity of ≥98% (as a crystalline solid) . Unlike many designer benzodiazepines that are only available as research powders of unverified purity, fluclotizolam is offered with certificates of analysis, QC sheets, and GC-MS data . This level of characterization, including defined solubility (5 mg/mL in DMSO) and storage conditions (-20°C), provides a verifiable quality benchmark .

analytical reference standard quality control GC-MS forensic toxicology

Validated Research and Forensic Application Scenarios for Fluclotizolam


Forensic Toxicology: GC-MS Reference Standard for Designer Benzodiazepine Identification

Fluclotizolam's status as a certified analytical reference standard with available GC-MS spectral data makes it an essential tool for forensic toxicology laboratories. It is used for the definitive identification and quantification of fluclotizolam in biological matrices (e.g., urine) or seized drug samples [1]. This application is directly supported by its characterization by the Center for Forensic Science Research & Education (CFSRE) [2].

Pharmacology and SAR Research: In Vitro Binding Assays

Based on its predicted high binding affinity (log 1/c = 8.91) [1], fluclotizolam serves as a high-potency reference compound in in vitro binding assays to the GABAA receptor. Researchers can use it to benchmark the affinity of novel compounds or to investigate structure-activity relationships within the thienotriazolodiazepine class, particularly when compared to analogs like etizolam (predicted log 1/c = 8.33) or clonazolam (10.14).

In Silico Modeling and QSAR Development

Fluclotizolam's inclusion in validated QSAR models as one of the most active DBZDs [1] makes it a valuable data point for refining predictive models. Computational chemists can use its structural and predicted activity data to train or validate new models for GABA-A receptor modulators, or to explore chemical space for scaffold hopping studies.

Metabolic Pathway Studies Using Human Liver Microsomes

Fluclotizolam is predicted to undergo hepatic metabolism, likely via the cytochrome P450 enzyme system, specifically CYP3A4 [1]. While direct in vitro metabolism data are limited, this compound can be used as a substrate in human liver microsome assays to experimentally define its metabolic profile, identify metabolites, and compare its clearance to other benzodiazepines. Such studies are critical for understanding potential drug-drug interactions and for developing analytical methods for metabolite detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluclotizolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.